molecular formula C18H14F3NO2S B2395940 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide CAS No. 2034346-09-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2395940
CAS No.: 2034346-09-1
M. Wt: 365.37
InChI Key: XRFYCWPVILXCCC-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a trifluoromethyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the hydroxyethyl group: This step might involve the use of ethylene oxide or similar reagents under controlled conditions.

    Attachment of the trifluoromethylbenzamide moiety: This could be done via amide bond formation using trifluoromethylbenzoic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide: Lacks the trifluoromethyl group.

    N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group.

    N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzamide: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)14-7-3-1-6-12(14)17(24)22-9-15(23)13-10-25-16-8-4-2-5-11(13)16/h1-8,10,15,23H,9H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYCWPVILXCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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